molecular formula C23H24N6O4 B11976721 3-Ethoxy-4-hydroxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone

3-Ethoxy-4-hydroxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone

Cat. No.: B11976721
M. Wt: 448.5 g/mol
InChI Key: VLXQVCBCVOWXIY-CFRMEGHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-hydroxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl hydrazine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a specific temperature and pH to ensure the formation of the desired hydrazone product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-hydroxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Ethoxy-4-hydroxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-hydroxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-4-hydroxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is unique due to its specific structural features and the presence of both ethoxy and hydroxy functional groups on the benzaldehyde moiety. These structural characteristics contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C23H24N6O4

Molecular Weight

448.5 g/mol

IUPAC Name

7-benzyl-8-[(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C23H24N6O4/c1-4-33-18-12-16(10-11-17(18)30)13-24-26-22-25-20-19(21(31)28(3)23(32)27(20)2)29(22)14-15-8-6-5-7-9-15/h5-13,30H,4,14H2,1-3H3,(H,25,26)/b24-13-

InChI Key

VLXQVCBCVOWXIY-CFRMEGHHSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N\NC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.